molecular formula C15H11ClN2O3 B5815582 (2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5815582
M. Wt: 302.71 g/mol
InChI Key: FRNJZOFYEXIXLC-XCVCLJGOSA-N
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Description

(2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a prop-2-enamide backbone

Scientific Research Applications

(2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium acetate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Aminophenyl derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide

Uniqueness

(2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which confer distinct chemical and biological properties. The chlorophenyl group enhances the compound’s reactivity in substitution reactions, while the nitrophenyl group contributes to its potential biological activity.

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-12-4-6-13(7-5-12)17-15(19)10-3-11-1-8-14(9-2-11)18(20)21/h1-10H,(H,17,19)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNJZOFYEXIXLC-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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